JWH 398 2-chloronaphthyl isomer
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Overview
Description
JWH 398 2-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . This product is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of JWH 398 2-chloronaphthyl isomer is C24H22ClNO . It has a formula weight of 375.9 . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20 (19-11-6-7-12-22 (19)26)24 (27)23-18-10-5-4-9-17 (18)13-14-21 (23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 .Physical And Chemical Properties Analysis
JWH 398 2-chloronaphthyl isomer is a crystalline solid . It has a solubility of 1.5 mg/ml in DMSO and 2 mg/ml in Methanol . It has a λmax of 225, 250, 316 nm .Scientific Research Applications
Identification in Seized Drugs : Ultra high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry are critical for analyzing synthetic cannabinoids, including JWH 398 2-chloronaphthyl isomer. These techniques are valuable in forensic drug analysis for both screening and confirmation (Marginean, Rowe, & Lurie, 2015).
Ligand Effects on Isomer Stability : Research shows that ligands significantly influence the stability of isomers. In a study on Au24(SR)20 nanoclusters, it was found that different ligands lead to varying degrees of stability in the isomers (Tang, Ouyang, Tian, & Jiang, 2015).
PMR Spectroscopic Study of Isomers : Studies on the configurations and magnitude of spin coupling constants in isomers reveal insights into their characteristics. These studies are crucial in understanding the geometric isomers (Asabe, Takitani, & Tsuzuki, 1975).
Differentiation of Synthetic Cannabinoids : Gas chromatography and mass spectrometry techniques are essential for differentiating halogen positional isomers of aromatic compounds, including synthetic cannabinoids related to JWH 398 (Kohyama et al., 2017).
Mass Spectrometry Studies : High-performance liquid chromatography coupled with mass spectrometry is crucial for differentiating isomers of synthetic cannabinoids, providing valuable insights into their separation and identification (Chikumoto et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-8-15-26-16-20(19-11-6-7-12-22(19)26)24(27)23-18-10-5-4-9-17(18)13-14-21(23)25/h4-7,9-14,16H,2-3,8,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEFOXBSBQBQMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=C(C=CC4=CC=CC=C43)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017320 |
Source
|
Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 2-chloronaphthyl isomer | |
CAS RN |
1391054-25-3 |
Source
|
Record name | (2-Chloronaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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